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molecular formula C8H9BrClNO B3042305 Methyl 3-bromobenzimidate hydrochloride CAS No. 56108-13-5

Methyl 3-bromobenzimidate hydrochloride

Cat. No. B3042305
M. Wt: 250.52 g/mol
InChI Key: MBLOGWJDLCGTJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633175B2

Procedure details

A solution of m-bromobenzonitrile (1.82 g; 10 mmol) in MeOH (20 mL) at 0° C. was sparged with HCl gas for 30 min, the reaction flask was stoppered and aged in a refrigerator (ca. 5° C.) for 3 h. The mixture was sparged with N2 to remove excess HCl, concentrated in vacuo (2×PhMe chase) and dried under high vacuum ca. 45 min, affording the title compound as a colorless solid which was used directly for Step 2 below. LC/MS (method A) tR 0.81 min, m/z 214, 216 (M+H, Br isotopes).
Quantity
1.82 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].[ClH:10].[CH3:11][OH:12]>>[ClH:10].[Br:1][C:2]1[CH:3]=[C:4]([C:5](=[NH:6])[O:12][CH3:11])[CH:7]=[CH:8][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.82 g
Type
reactant
Smiles
BrC=1C=C(C#N)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was sparged with N2
CUSTOM
Type
CUSTOM
Details
to remove excess HCl
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo (2×PhMe chase)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum ca. 45 min
Duration
45 min

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.BrC=1C=C(C=CC1)C(OC)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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